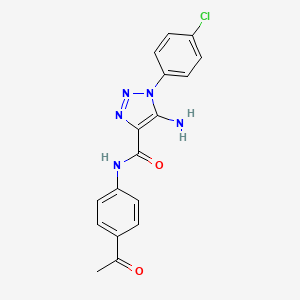

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDKGFQCPEENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium ethoxide in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various biological assays:

- Antimicrobial Activity : Studies indicate that compounds containing triazole structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : The compound has been evaluated for its anticancer activity against various cancer cell lines. For instance, it has demonstrated effectiveness against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .

Pharmaceutical Development

Due to its bioactive properties, this compound is being explored for potential use in drug development. Its unique combination of functional groups allows for modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Materials Science

Research is ongoing into its applications in materials science, particularly in developing new materials with specific properties such as conductivity or fluorescence. The triazole ring's ability to form coordination complexes may also be exploited in creating advanced materials.

The biological activity of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, this compound exhibited notable growth inhibition against several cancer cell lines. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment and identified significant cytotoxic effects at varying concentrations .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated that modifications to the triazole structure could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: 4-Chlorophenyl at Position 1: Common in antimicrobial () and anticancer () compounds. The chloro group enhances metabolic stability and hydrophobic interactions. Acetylphenyl vs. Heterocyclic Substituents: Compounds like LELHOB (oxazole-methyl) show moderate anticancer activity, suggesting bulky groups may limit target engagement ().

Biological Activity Divergence :

- The same scaffold can target distinct pathways. For example:

- SOS Response Inhibition : Compounds with carbamoylmethyl substituents () inhibit bacterial LexA cleavage (IC₅₀ ~10 µM).

- Anticancer Activity: Substituents like thienopyrimidine () or dichlorophenyl () direct activity toward kinase inhibition or apoptosis.

Cytotoxicity and Selectivity: The 5-amino-triazole core is associated with low cytotoxicity in SOS inhibitors (), but anticancer analogs (e.g., ) show variable toxicity profiles depending on substituents.

Biological Activity

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its diverse biological activities. This article explores its biological properties, including antitumor, antimicrobial, and antiparasitic activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is defined by a triazole ring with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 355.8 g/mol. The presence of the acetyl and chlorophenyl groups contributes to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.8 g/mol |

| CAS Number | 951893-75-7 |

Antitumor Activity

Research indicates that compounds within the triazole family exhibit significant antitumor properties. For instance, a study evaluated several triazole derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7) using the MTT assay. Among these derivatives, some demonstrated IC50 values as low as 17.83 μM, indicating potent antiproliferative effects . The mechanism of action often involves apoptosis induction and cell cycle arrest, suggesting that this compound could similarly influence tumor cell viability.

Antiparasitic Activity

The compound's structural similarity to other triazole derivatives raises interest in its potential antiparasitic activity. Research on related compounds has demonstrated efficacy against Plasmodium species responsible for malaria. For example, certain triazole derivatives displayed low cytotoxicity while effectively reducing parasitemia in vivo . Further investigation into this compound may reveal similar capabilities.

Case Study 1: Antitumor Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their antitumor activity against breast cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced cytotoxicity and selectivity towards cancer cells. Compounds with similar functional groups to this compound exhibited promising results with IC50 values ranging from 10 to 30 μM .

Case Study 2: Antimicrobial Testing

In another investigation focusing on the antimicrobial properties of triazoles, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to enhanced activity against resistant strains. This suggests that this compound could be optimized for improved antimicrobial efficacy .

Q & A

Q. Optimization Tips :

- Catalyst Loading : Reduce CuI to <5 mol% to minimize side reactions.

- Temperature : Maintain 60–80°C for cycloaddition to balance yield and purity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Basic: How can solubility limitations of this compound be addressed in in vitro assays?

Methodological Answer :

The compound’s low aqueous solubility (common in triazole derivatives) can be mitigated via:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position while monitoring bioactivity retention .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

Methodological Answer :

Focus on modifying substituents while preserving the triazole core:

- Substituent Screening :

- 4-Chlorophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .

- Acetylphenyl Moiety : Test methyl, methoxy, or halogens to optimize steric and electronic effects .

- Biological Assays :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., c-Met) using fluorescence polarization assays .

- Cytotoxicity : Evaluate IC₅₀ values across NCI-60 cancer cell lines to identify selectivity patterns .

Q. Example SAR Table :

| Substituent (R₁) | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Cl (Parent) | 1.2 ± 0.3 | c-Met |

| 4-CF₃ | 0.8 ± 0.2 | c-Met |

| 4-OCH₃ | 2.5 ± 0.4 | c-Met |

| Data adapted from triazole analogs in . |

Advanced: How to resolve contradictions in reported biological activities across different studies?

Methodological Answer :

Contradictions often arise from assay variability. Mitigate via:

- Standardized Protocols : Use identical cell lines (e.g., NCI-H522 for lung cancer) and culture conditions .

- Orthogonal Assays : Confirm antiproliferative activity with both MTT and apoptosis markers (e.g., caspase-3 activation) .

- Data Normalization : Report growth percentage (GP) values relative to positive controls (e.g., doxorubicin) to enable cross-study comparisons .

Structural Analysis: Which crystallographic methods are recommended for determining its structure?

Q. Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered regions .

- Validation : Check geometry with WinGX/ORTEP; monitor R-factors (target R₁ < 5%) and electron density maps for accuracy .

Mechanism: What experimental approaches elucidate the compound’s mechanism of action against cancer cells?

Q. Methodological Answer :

- Kinase Profiling : Use competitive binding assays (e.g., ADP-Glo™) to identify kinase targets (e.g., c-Met, EGFR) .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., PI3K/AKT inhibition) .

- In Vivo Models : Test efficacy in xenograft models with pharmacodynamic markers (e.g., tumor Ki-67 reduction) .

Analytical Methods: What techniques are essential for purity assessment and characterization?

Q. Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation :

- NMR : ¹H/¹³C for aromatic protons (δ 7.2–8.1 ppm) and amide bonds (δ 10.2 ppm) .

- MS : High-resolution ESI-MS to verify [M+H]⁺ (expected m/z: ~424.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.